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Compound of Interest

Compound Name: Itraconazole Impurity B

Cat. No.: B601391 Get Quote

This guide provides a comprehensive technical overview of Itraconazole Impurity B, a critical

process-related impurity in the synthesis of the antifungal agent Itraconazole. Designed for

researchers, scientists, and drug development professionals, this document delves into the

chemical identity, formation, characterization, and control strategies for this specific impurity,

grounding all information in established scientific principles and regulatory expectations.

Introduction: The Imperative of Impurity Profiling in
Itraconazole Synthesis
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of

systemic and superficial fungal infections. Its complex molecular structure, featuring a triazole

moiety, is central to its mechanism of action, which involves the inhibition of fungal cytochrome

P450 14α-demethylase. The synthesis of such a multifaceted molecule is a multi-step process,

inherently susceptible to the formation of impurities.

Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH)

Q3A/B guidelines, mandate the identification and characterization of any impurity present at a

level of 0.10% or higher. This stringent requirement underscores the importance of a thorough

understanding of potential impurities to ensure the safety and efficacy of the final drug product.

Itraconazole Impurity B is a significant process-related impurity that demands careful

monitoring and control.
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Chemical Structure and Identity of Itraconazole
Impurity B
Itraconazole Impurity B is a positional isomer of the active pharmaceutical ingredient (API),

Itraconazole. The key structural difference lies in the point of attachment of the triazole ring to

the dioxolane moiety. In Itraconazole, the linkage is through the N1 position of the 1,2,4-triazole

ring, whereas in Impurity B, the linkage is through the N4 position.

Table 1: Chemical Identity of Itraconazole and Itraconazole Impurity B

Feature Itraconazole Itraconazole Impurity B

Systematic Name

4-{4-[4-(4-{[(2R,4S)-2-(2,4-

dichlorophenyl)-2-(1H-1,2,4-

triazol-1-ylmethyl)-1,3-

dioxolan-4-

yl]methoxy}phenyl)piperazin-1-

yl]phenyl}-2-[(1RS)-1-

methylpropyl]-2,4-dihydro-3H-

1,2,4-triazol-3-one

4-[4-[4-[4-[[cis-2-(2,4-

Dichlorophenyl)-2-(4H-1,2,4-

triazol-4-ylmethyl)-1,3-

dioxolan-4-

yl]methoxy]phenyl]piperazin-1-

yl]phenyl]-2-[(1RS)-1-

methylpropyl]-2,4-dihydro-3H-

1,2,4-triazol-3-one[1][2]

Synonyms -

Itraconazole N4-Isomer,

Itraconazole 4-Triazolyl

Isomer[1][2]

CAS Number 84625-61-6 854372-77-3[3][4][5]

Molecular Formula C₃₅H₃₈Cl₂N₈O₄ C₃₅H₃₈Cl₂N₈O₄

Molecular Weight 705.63 g/mol 705.63 g/mol

This seemingly minor isomeric difference can have significant implications for the biological

activity and safety profile of the drug substance. Therefore, the ability to selectively identify and

quantify Impurity B is paramount.

Formation and Synthetic Control of Itraconazole
Impurity B
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The formation of Itraconazole Impurity B is intrinsically linked to the alkylation of the 1,2,4-

triazole ring during the synthesis of Itraconazole. The 1,2,4-triazole anion is an ambident

nucleophile, with electron density on both the N1 and N4 positions, making both susceptible to

alkylation.

Mechanistic Insights into Regioselectivity
The regioselectivity of the alkylation of 1,2,4-triazole is influenced by several factors, including:

Counter-ion: The nature of the cation associated with the triazole anion can influence the site

of alkylation.

Solvent: The polarity and coordinating ability of the solvent can affect the solvation of the

triazole anion and influence which nitrogen atom is more accessible for reaction.

Leaving Group: The nature of the leaving group on the electrophile can also play a role in the

transition state of the reaction.

Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of

the alkylation reaction.

In the synthesis of Itraconazole, the desired product is the N1-alkylated isomer. However,

under certain reaction conditions, the formation of the thermodynamically more stable N4-

isomer (Impurity B) can occur. The presence of a base is crucial for the deprotonation of the

triazole, and the choice of base can impact the N1/N4 ratio.
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(Ambident Nucleophile)

N1 Attack
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N4 Attack
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Figure 1: Logical workflow for the formation of Itraconazole and Impurity B.

Synthetic Control Strategies
To minimize the formation of Itraconazole Impurity B, the following strategies can be

employed in the synthetic process:

Optimization of Reaction Conditions: A thorough Design of Experiments (DoE) approach

should be used to identify the optimal combination of base, solvent, and temperature that

maximizes the yield of the desired N1-isomer while minimizing the formation of the N4-

isomer.

Choice of Base: Weakly coordinating bases are often preferred to minimize the formation of

the N4-isomer.

Purification: Effective purification techniques, such as column chromatography or

recrystallization, are essential to remove any formed Impurity B from the final API.

Analytical Characterization of Itraconazole Impurity
B
A robust analytical methodology is crucial for the identification, quantification, and control of

Itraconazole Impurity B. A combination of chromatographic and spectroscopic techniques is

typically employed.

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the cornerstone for the separation and quantification of Itraconazole

and its related substances, including Impurity B.

This protocol is a representative example and should be validated for its intended use.

Instrumentation: A gradient HPLC system with a UV detector.

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 5.5).
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Mobile Phase B: Acetonitrile.

Gradient Program:

0-10 min: 60% B

10-25 min: 60% to 80% B

25-30 min: 80% B

30-35 min: 80% to 60% B

35-40 min: 60% B

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 263 nm[6].

Injection Volume: 20 µL.

Sample Preparation: Dissolve the sample in a mixture of methanol and chloroform (1:1) to a

final concentration of approximately 1 mg/mL.

A self-validating system is one where the methodology is proven to be fit for its intended

purpose. The HPLC method must be validated for:

Specificity: The ability to assess the analyte unequivocally in the presence of other

components, including other impurities and degradants. This is often demonstrated through

forced degradation studies.

Linearity: The ability to obtain test results that are directly proportional to the concentration of

the analyte. A typical range for impurity quantification is from the reporting threshold to 120%

of the specification limit.

Accuracy: The closeness of the test results to the true value. This is typically assessed by

spiking known amounts of the impurity into the sample matrix.
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Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but

not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate

variations in method parameters, providing an indication of its reliability during normal usage.
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Figure 2: Workflow for the validation of an HPLC method for impurity analysis.
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Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a

powerful tool for the confirmation of the identity of Itraconazole Impurity B and for its

structural elucidation.

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred

for accurate mass measurement, which aids in confirming the elemental composition.

Expected Molecular Ion: For Itraconazole Impurity B (C₃₅H₃₈Cl₂N₈O₄), the expected

protonated molecular ion [M+H]⁺ would be at m/z 705.2315.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide

structural information by inducing fragmentation of the molecular ion. While the

fragmentation pattern of Impurity B will share similarities with Itraconazole due to their

isomeric nature, subtle differences in the relative abundances of fragment ions or the

presence of unique fragments can aid in their differentiation. Key fragmentation pathways for

Itraconazole involve cleavages around the piperazine ring and the triazolone moiety. A

comparative analysis of the MS/MS spectra of Itraconazole and a certified reference

standard of Impurity B is the most definitive approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of isomers like

Itraconazole Impurity B. A comparative analysis of the ¹H and ¹³C NMR spectra of

Itraconazole and Impurity B will reveal key differences arising from the different attachment

point of the triazole ring.

¹H NMR: The chemical shifts of the protons on the triazole ring and the methylene protons

adjacent to the triazole ring will be significantly different between the N1 and N4 isomers. In

the N1-isomer (Itraconazole), the two triazole protons are distinct, while in the symmetrical

N4-isomer (Impurity B), they may be equivalent, leading to a singlet.

¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring will also differ

between the two isomers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b601391?utm_src=pdf-body
https://www.benchchem.com/product/b601391?utm_src=pdf-body
https://www.benchchem.com/product/b601391?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous

assignment of all proton and carbon signals and for confirming the connectivity of the atoms,

thus definitively establishing the structure of Impurity B.

Reference standards of Itraconazole Impurity B are commercially available and are typically

supplied with a comprehensive Certificate of Analysis that includes detailed NMR and MS

data[3][4][5].

Regulatory Considerations and Control Strategy
The control of Itraconazole Impurity B is a critical aspect of the overall control strategy for the

Itraconazole drug substance.

Table 2: ICH Q3A Thresholds for Impurity Control

Threshold
Maximum Daily Dose ≤ 2
g/day

Maximum Daily Dose > 2
g/day

Reporting Threshold 0.05% 0.03%

Identification Threshold
0.10% or 1.0 mg per day

intake (whichever is lower)
0.05%

Qualification Threshold
0.15% or 1.0 mg per day

intake (whichever is lower)
0.05%

A robust control strategy for Itraconazole Impurity B should include:

Understanding the Formation: A thorough understanding of the synthetic process and the

factors that influence the formation of Impurity B.

Process Control: Implementation of in-process controls to minimize the formation of the

impurity.

Validated Analytical Method: A validated analytical method for the accurate and precise

quantification of Impurity B.
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Specification: Setting an appropriate acceptance criterion for Impurity B in the final drug

substance specification, which should be justified based on toxicological data or levels

observed in batches used in clinical trials.

Stability Studies: Monitoring the levels of Impurity B during stability studies to ensure that it

does not increase over time.

Conclusion
Itraconazole Impurity B, the N4-isomer of Itraconazole, is a critical process-related impurity

that requires careful control and monitoring. A comprehensive understanding of its chemical

structure, mechanism of formation, and a robust analytical characterization strategy are

essential for ensuring the quality, safety, and efficacy of the Itraconazole drug substance. By

integrating principles of synthetic organic chemistry, modern analytical techniques, and a

thorough understanding of regulatory requirements, drug developers can effectively manage

this impurity and deliver a high-quality pharmaceutical product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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